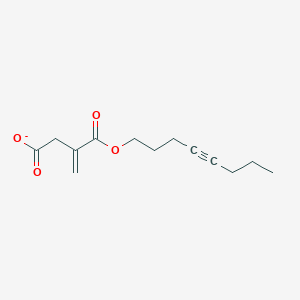
1-(L-Prolyl)-3-(fluoromethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(L-Prolyl)-3-(fluoromethyl)pyrrolidine is a synthetic compound that combines the structural features of L-proline and fluoromethyl groups
Méthodes De Préparation
The synthesis of 1-(L-Prolyl)-3-(fluoromethyl)pyrrolidine can be achieved through several routes. One common method involves the protection of the NH group using tert-butoxycarbonyl or trifluoroacetyl groups, followed by carbodiimide-promoted peptide bond formation . Another approach includes the opening of the dioxopiperazine ring in octahydrodipyrrolo[1,2-a:1′,2′-d]pyrazine-5,10-dione obtained by thermolysis of proline methyl ester . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(L-Prolyl)-3-(fluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoromethyl group, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(L-Prolyl)-3-(fluoromethyl)pyrrolidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(L-Prolyl)-3-(fluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved may include modulation of enzyme activity, alteration of protein conformation, or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
1-(L-Prolyl)-3-(fluoromethyl)pyrrolidine can be compared with other similar compounds, such as:
Prolylproline: A dipeptide derived from L-proline, used in peptide synthesis and as a catalyst in organic reactions.
N-Fmoc-L-prolyl-L-proline: A protected dipeptide used in solid-phase peptide synthesis.
Glycyl-L-prolyl-L-glutamic acid: A neuroprotective tripeptide with potential therapeutic applications.
The uniqueness of this compound lies in its fluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable tool in research and industry.
Propriétés
Formule moléculaire |
C10H17FN2O |
|---|---|
Poids moléculaire |
200.25 g/mol |
Nom IUPAC |
[3-(fluoromethyl)pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C10H17FN2O/c11-6-8-3-5-13(7-8)10(14)9-2-1-4-12-9/h8-9,12H,1-7H2/t8?,9-/m0/s1 |
Clé InChI |
BJAOBNBPBBQNLM-GKAPJAKFSA-N |
SMILES isomérique |
C1C[C@H](NC1)C(=O)N2CCC(C2)CF |
SMILES canonique |
C1CC(NC1)C(=O)N2CCC(C2)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13349275.png)


![3',6'-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B13349294.png)
![4,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13349297.png)








